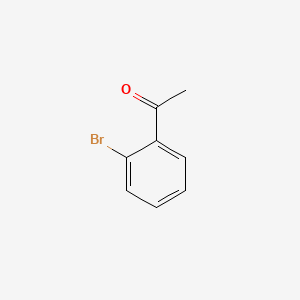

2'-Bromoacetophenone

Übersicht

Beschreibung

It is a highly toxic and corrosive substance with a sharp odor, often used as an intermediate in organic synthesis and pharmaceuticals . This compound is known for its versatility in various chemical reactions and its role as a precursor in the synthesis of numerous organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’-Bromoacetophenone can be synthesized through the bromination of acetophenone in dry ether using aluminum chloride as a catalyst . Another method involves the reaction of bromobenzene with acetic anhydride in the presence of anhydrous aluminum chloride . The reaction is typically carried out under reflux conditions, followed by purification through distillation and recrystallization.

Industrial Production Methods: In industrial settings, the production of 2’-Bromoacetophenone often involves the use of continuous flow microreactors, which offer advantages such as better yields, higher selectivity, and safer handling of hazardous intermediates . This method allows for efficient scale-up and consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Bromoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines and phenols to form ketones and esters.

Oxidation Reactions: It can be oxidized to form benzoic acid derivatives.

Reduction Reactions: Reduction of 2’-Bromoacetophenone can yield acetophenone derivatives.

Common Reagents and Conditions:

Bromination: Pyridine hydrobromide perbromide is commonly used as a brominating agent.

Catalysts: Palladium catalysts are often employed in reactions involving aliphatic primary amines.

Major Products:

Phenacyl Esters: Formed through the reaction with organic acids.

3-Methyleneisoindolin-1-ones: Produced in the presence of palladium catalysts and aliphatic primary amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

DNA Methylation Studies

- 2'-Bromoacetophenone is utilized in the selective derivatization of cytosine moieties for determining global DNA methylation levels. This application employs reversed-phase high-performance liquid chromatography with spectrofluorimetric detection, enabling researchers to analyze epigenetic modifications in DNA effectively .

- Synthesis of Bioactive Compounds

- Organic Coupling Reactions

- Photodynamic Therapy Research

Industrial Applications

-

Chemical Manufacturing

- In the chemical industry, this compound is used as a precursor for synthesizing various chemicals and pharmaceuticals, including dyes and agrochemicals.

-

Material Science

- The compound has been studied for its properties in material science, particularly in developing polymers with specific functionalities due to its reactivity and ability to form cross-linked structures.

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidation to Alpha-Keto Acid | Pyridine, Selenium(IV) oxide, 100 °C, 2h | 100 |

| Synthesis of Quinazolines | Ammonia, Copper(I) chloride, 80 °C, 12h | 49 |

| Photocyclization | UV Light Exposure | Variable |

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Research on Photodynamic Therapy | HepG2 | 2.57 | Significant cytotoxicity observed |

| DNA Methylation Analysis | Various | N/A | Effective derivatization for methylation studies |

Case Studies

-

Case Study on DNA Methylation

- A study utilized this compound to analyze DNA methylation patterns in human cells. The results highlighted its efficiency in detecting methylated cytosines, underscoring its importance in epigenetic research.

-

Synthesis of Bioactive Compounds

- Researchers reported the synthesis of novel thiazole derivatives using this compound as a key starting material. These derivatives displayed promising antibacterial and anticancer activities, showcasing the compound's utility in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2’-Bromoacetophenone involves its role as an electrophilic aromatic substitution reagent. The bromine atom serves as a leaving group, facilitating the substitution reaction on the aromatic ring . This activation of the aromatic ring allows for the controlled introduction of acetyl groups, enabling the synthesis of diverse compounds for research and development purposes.

Vergleich Mit ähnlichen Verbindungen

4’-Bromoacetophenone: Similar in structure but with the bromine atom positioned at the para position.

2-Bromo-4’-methoxyacetophenone: Contains a methoxy group in addition to the bromine atom.

2-Bromo-4’-methylacetophenone: Features a methyl group along with the bromine atom.

Uniqueness: 2’-Bromoacetophenone is unique due to its specific positioning of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This compound’s versatility in forming various derivatives and its role in multiple scientific applications highlight its significance in organic synthesis and research.

Biologische Aktivität

2'-Bromoacetophenone (CAS No. 70-11-1), also known as ω-Bromoacetophenone or Phenacyl bromide, is an organic compound with notable biological activities. Its structure allows for various interactions within biological systems, making it a subject of interest in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and potential applications in research and medicine.

Target Enzymes

this compound primarily acts as an irreversible inhibitor of human liver aldehyde dehydrogenase (ALDH) isoenzymes E1 and E2 (EC 1.2.1.3). This inhibition leads to significant biochemical consequences, particularly in the metabolism of aldehydes and the detoxification processes in the liver.

Biochemical Pathways

The compound participates in α-bromination reactions of carbonyl compounds, facilitating the formation of new organic compounds through its interactions with various substrates. For instance, it reacts with aliphatic primary amines to produce 3-methyleneisoindolin-1-ones, showcasing its versatility in synthetic organic chemistry.

Inactivation of Enzymes

Research has demonstrated that this compound can completely and irreversibly inactivate specific ALDH isoenzymes. This property indicates a potential for therapeutic applications where modulation of enzyme activity is desired.

Cellular Effects

The compound exhibits inhibitory activity on certain enzymes, which may influence cellular processes such as metabolism and signaling pathways. Its ability to bind irreversibly to enzymes suggests a strong interaction that could lead to prolonged effects on cellular function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a stable compound under laboratory conditions. Its metabolic pathways involve inactivation of target enzymes, which may alter the pharmacological effects observed in vivo.

Research Applications

This compound finds applications across various fields:

- Chemistry : Used as a precursor for synthesizing diverse organic compounds such as indolizines and pyridines.

- Biology : Employed in selective derivatization processes for analyzing DNA methylation patterns.

- Medicine : Investigated for its potential role as an irreversible inactivator of ALDH, which may have implications in cancer therapy and alcohol metabolism .

Study on Aldehyde Dehydrogenase Inhibition

A study investigated the effects of this compound on human liver ALDH isoenzymes. The results indicated that the compound effectively inhibited enzyme activity, leading to increased levels of aldehydes in cellular assays. This finding supports the hypothesis that this compound can modulate metabolic pathways involving aldehyde detoxification.

Synthesis of Derivatives

Another research focused on using this compound as a starting material for synthesizing novel derivatives with enhanced biological activities. The study reported successful modifications leading to compounds with improved inhibitory effects on specific cancer cell lines, suggesting potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMNFNXBTGPCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175690 | |

| Record name | 2'-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-69-0 | |

| Record name | 2′-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Bromoacetophenone?

A1: The molecular formula of this compound is C8H7BrO, and its molecular weight is 199.04 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. For instance, IR spectroscopy would reveal the characteristic carbonyl stretch of the acetophenone moiety.

Q3: What are the common synthetic applications of this compound?

A3: this compound is frequently employed as a starting material in the synthesis of diverse heterocyclic compounds. It serves as an electrophilic component in various reactions, including:

- Hantzsch Synthesis: this compound reacts with thioureas to produce 2-aminothiazoles, which are valuable heterocyclic motifs found in many bioactive molecules. []

- Synthesis of Thiazoles: this compound readily undergoes cyclization reactions with thiosemicarbazides to afford substituted thiazoles. []

- Formation of Imidazo[1,2-a]pyridines: this compound participates in palladium-catalyzed three-component reactions with 2-aminopyridines and aryl bromides, leading to the formation of imidazo[1,2-a]pyridines. []

- Construction of Pyrroles: this compound is a key component in multicomponent reactions with primary amines and ethyl glyoxalate, resulting in the synthesis of polysubstituted pyrroles. []

Q4: How does the bromine substituent in this compound influence its reactivity?

A4: The bromine atom at the 2' position significantly impacts the reactivity of this compound.

- Participation in Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl substituents. []

Q5: Can you provide an example of a reaction mechanism involving this compound?

A5: In the synthesis of quinazolinone-fused tetracyclic compounds, this compound undergoes an iodine-mediated cascade reaction with 2-aminobenzohydrazides. This reaction is initiated by the iodination and oxidation of this compound, followed by a cascade process involving cyclocondensation, aromatization, and intramolecular cyclization. []

Q6: Have any computational studies been conducted on this compound?

A6: Yes, computational methods have been employed to investigate the reactivity of this compound. For instance, a study utilized the SMD (Solvation Model Density) model to computationally screen a large set of solvents to identify the optimal solvent for the reaction of this compound with pyridine. []

Q7: What insights can computational studies provide regarding this compound?

A7: Computational chemistry techniques can provide valuable information about:

- Solvent Effects: Computational models can predict the influence of different solvents on reaction rates and equilibrium positions, as demonstrated in the study using the SMD model. []

Q8: How do structural modifications to this compound affect its biological activity?

A8: While this compound itself might not possess significant inherent biological activity, it serves as a crucial building block for synthesizing bioactive molecules. The provided research highlights the synthesis of various derivatives, including thiazoles, imidazo[1,2-a]pyridines, and pyrroles, many of which exhibit promising biological activities. [, , ]

Q9: Can you provide specific examples of how structural modifications alter the activity of this compound derivatives?

A9:

- In a study exploring the antinociceptive effects of thiazole-piperazine derivatives, researchers synthesized a series of compounds incorporating the this compound moiety. Modifications to the substituents on the thiazole and piperazine rings significantly influenced their antinociceptive potency. []

- The synthesis of imidazopyrimidines as antibacterial and cytotoxic agents showcased the impact of substituent variations. Modifications to the imidazopyrimidine core, often derived from reactions with this compound derivatives, led to compounds with varying potencies against different bacterial strains and cancer cell lines. []

Q10: Are there any green chemistry approaches reported for reactions involving this compound?

A10: Yes, researchers are exploring environmentally friendly methods for reactions involving this compound:

- Use of Nanocrystalline Zeolites: Researchers have demonstrated the effectiveness of nanocrystalline ZSM-5 and Beta zeolites as catalysts in the synthesis of heterocyclic compounds using this compound as a starting material. These zeolite catalysts offer advantages such as reusability, contributing to a more sustainable process. []

- Microwave-Assisted Synthesis: Several studies utilize microwave irradiation to accelerate the reaction rates of transformations involving this compound, reducing reaction times and potentially improving energy efficiency. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.